N-(Biotin-peg4)-n-bis(peg4-acid)
Overview
Description
“N-(Biotin-peg4)-n-bis(peg4-acid)” is a PEG-based PROTAC linker . It can be used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
The synthesis of “N-(Biotin-peg4)-n-bis(peg4-acid)” involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . Non-sulfonated NHS-biotins are cell permeable but must be dissolved in organic solvent such as DMSO or DMF .Molecular Structure Analysis
The molecular structure of “N-(Biotin-peg4)-n-bis(peg4-acid)” includes a hydrophilic, 4-unit, polyethylene glycol (PEG) group . The PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . The PEG spacer arm also gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules .Chemical Reactions Analysis
“N-(Biotin-peg4)-n-bis(peg4-acid)” reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms permanent amide bonds .Physical and Chemical Properties Analysis
“N-(Biotin-peg4)-n-bis(peg4-acid)” is a solid substance with a white to off-white color . It has a molecular weight of 491.60 and a formula of C21H37N3O8S . It is soluble in DMSO .Scientific Research Applications
1. Imaging and Drug Delivery
N-(Biotin-peg4)-n-bis(peg4-acid) and related derivatives are used extensively in imaging and drug delivery. For example, biotinylated radioligands have been employed for detecting avidin-modified polymer nanoparticles in tissue using positron emission tomography (PET) (Sirianni et al., 2014). Also, biotin decorated gold nanoparticles have shown potential in targeted drug delivery, especially in cancer treatment, by enhancing the targeting efficiency of anticancer agents (Pramanik et al., 2016).
2. Biomimetic Surfaces
The synthesis of polymers like poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin) indicates their role in creating biomimetic surfaces. These surfaces are engineered to mimic biological systems, utilizing the biotin-avidin interaction for rapid surface modification (Salem et al., 2001).
3. Diagnostic Tools and Biosensors
Biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of nucleic acids and proteins, offering a significant advancement in diagnostic tools and biosensors (Scott et al., 2017). These probes can detect biomarkers crucial for diagnosing various diseases.
4. Tissue Engineering and Biosynthetic Devices
The biotin–avidin linkage has been exploited in the self-assembly of biological-cell–synthetic-microparticle hybrids. This application is significant in tissue engineering and the development of intelligent biosynthetic devices (Krishnamachari et al., 2008).
5. Green Chemistry
In the realm of green chemistry, PEG derivatives like PEG-400 are used as solvents in the synthesis of complex organic compounds, demonstrating the versatility of PEG-related compounds in environmentally friendly chemical processes (Hasaninejad & Beyrati, 2018).
6. Protein Hybrid Hydrogels
Enzymatically prepared hydrogels using PEG and proteins like streptavidin demonstrate the application of biotinylated PEG in biomedical engineering. These hybrid hydrogels can capture biotinylated molecules, showing potential in drug delivery systems and tissue engineering (Moriyama et al., 2013).
7. Antifouling Surfaces
PEG-based bifunctional platforms are being developed to create antifouling surfaces with high sensitivity for biomolecules. This is particularly relevant in biomedical applications where protein resistance and preserving protein function are essential (Du, Jin, & Jiang, 2018).
Mechanism of Action
Target of Action
N-(Biotin-peg4)-n-bis(peg4-acid) is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between the compound and its targets leads to the degradation of the target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific function of the degraded protein.
Pharmacokinetics
The peg moiety in the compound is known to enhance solubility , which could potentially improve its bioavailability.
Result of Action
The primary result of the action of N-(Biotin-peg4)-n-bis(peg4-acid) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific role of the degraded protein.
Future Directions
Biochemical Analysis
Biochemical Properties
N-(Biotin-peg4)-n-bis(peg4-acid) plays a crucial role in biochemical reactions. It reacts with primary amines, such as the side-chain of lysines or the amino-termini of polypeptides, to form stable amide bonds . This interaction is highly specific and efficient, making N-(Biotin-peg4)-n-bis(peg4-acid) a valuable tool in protein labeling .
Cellular Effects
The effects of N-(Biotin-peg4)-n-bis(peg4-acid) on cells are primarily related to its role in protein labeling. By attaching to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The pegylation of the compound imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .
Molecular Mechanism
The molecular mechanism of action of N-(Biotin-peg4)-n-bis(peg4-acid) involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester (NHS) group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups . This reaction results in the biotinylation of the target protein, which can then be detected or purified using streptavidin probes or resins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Biotin-peg4)-n-bis(peg4-acid) can change over time. The compound forms permanent amide bonds, meaning that the spacer arm cannot be cleaved This stability is beneficial for long-term studies
Transport and Distribution
N-(Biotin-peg4)-n-bis(peg4-acid) is a water-soluble compound, which suggests that it can be easily transported and distributed within cells and tissues
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOMFDURQUNGJ-VJZJJTPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N4O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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